molecular formula C19H17NO3 B2566451 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide CAS No. 1799254-88-8

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide

Cat. No.: B2566451
CAS No.: 1799254-88-8
M. Wt: 307.349
InChI Key: HZBRTVJAQFIEAS-CMDGGOBGSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is a synthetic acrylamide derivative designed for biochemical and pharmacological research. While specific biological data for this compound is not yet available in the public domain, its core structure is related to several pharmacologically active scaffolds. Acrylamide derivatives, particularly those incorporating furan and naphthalene rings, have been extensively investigated for their interactions with key biological targets . For instance, structurally similar (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, showing potential in reversing schizophrenia-like deficits in animal models . Furthermore, other furan-acrylamide compounds have demonstrated activity as modulators of GABA-A receptors, suggesting a potential application in neuropharmacology for conditions like anxiety, epilepsy, and insomnia . The naphthalene moiety, a common feature in many bioactive molecules, may contribute to interactions with enzymes and receptors through hydrophobic and stacking interactions . The presence of the 2-hydroxyethyl linker in this specific compound may influence its solubility and hydrogen-bonding capacity. This combination of structural features makes this compound a promising candidate for researchers exploring new neuroprotective agents, ion channel modulators, and enzyme inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own specific activity and safety testing.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBRTVJAQFIEAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)/C=C/C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

    Attachment of the naphthalene moiety: The naphthalene group can be attached via a nucleophilic substitution reaction or through a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and naphthalene moieties can engage in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Key Observations :

  • Furan Position : The target compound’s furan-3-yl group differs from furan-2-yl derivatives (e.g., ), which may alter electronic properties and binding interactions .
  • Synthetic Complexity : Compared to naturally occurring analogs (e.g., compound 15 in ), the target compound’s synthesis requires multi-step functionalization of the naphthalene and acrylamide groups .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Similar acrylamides () have melting points of 153–220°C, influenced by crystallinity and hydrogen bonding. The target compound’s hydroxyethyl group may lower its melting point compared to non-polar analogs .
  • NMR Signatures : The naphthalene protons in the target compound would resonate at δ 7.3–8.3 ppm (aromatic), while the furan-3-yl group would show distinct peaks near δ 6.3–7.5 ppm, consistent with furan derivatives in and .
  • Solubility : The hydroxyethyl group enhances water solubility compared to halogenated derivatives (e.g., 16c, ), which prioritize lipid membrane penetration .

Biological Activity

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide, with the CAS number 1799254-88-8, is a synthetic compound characterized by its unique molecular structure comprising a furan ring and a naphthalene moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C19H17NO3, with a molecular weight of 307.3 g/mol. The structural formula can be represented as follows:

Smiles O=C(C=Cc1ccoc1)NCC(O)c1cccc2ccccc12\text{Smiles }O=C(C=Cc1ccoc1)NCC(O)c1cccc2ccccc12

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
Similar Compound0.22 - 0.25Staphylococcus aureus
Similar Compound0.22 - 0.25Staphylococcus epidermidis

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound may inhibit cancer cell proliferation. A study assessing various acrylamide derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that the furan and naphthalene components may contribute to this effect .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular functions.
  • Receptor Modulation : It could modulate receptor activity, leading to changes in signaling pathways that affect cell growth and apoptosis.
  • Biofilm Disruption : Its structural properties may interfere with biofilm formation in bacteria, enhancing its antimicrobial efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications to the acrylamide structure significantly enhanced antimicrobial activity against resistant strains of bacteria.
  • Cytotoxicity in Cancer Cells : Another investigation showed that specific analogs induced apoptosis in breast cancer cells through caspase activation, indicating a promising avenue for cancer therapy.

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